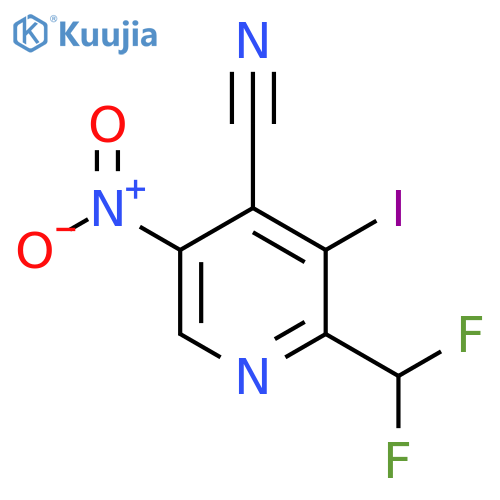Cas no 1805187-27-2 (4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine)

4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine
-
- インチ: 1S/C7H2F2IN3O2/c8-7(9)6-5(10)3(1-11)4(2-12-6)13(14)15/h2,7H
- InChIKey: YDPWHXRFQBYRSQ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C#N)C(=CN=C1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 82.5
4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006515-500mg |
4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine |
1805187-27-2 | 97% | 500mg |
$980.00 | 2022-04-01 | |
| Alichem | A022006515-1g |
4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine |
1805187-27-2 | 97% | 1g |
$1,780.80 | 2022-04-01 |
4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridineに関する追加情報
Introduction to 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine (CAS No. 1805187-27-2)
4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine, a compound with the CAS number 1805187-27-2, is a highly specialized molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and structural versatility.
The molecular structure of 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine is characterized by the presence of a cyano group, a difluoromethyl group, an iodine atom, and a nitro group, all attached to the pyridine ring. These functional groups contribute to the compound's distinct chemical reactivity and biological properties. The cyano group, for instance, is known for its ability to participate in various chemical reactions, making it a valuable moiety in synthetic chemistry. The difluoromethyl group adds fluorine atoms, which can enhance the lipophilicity and metabolic stability of the molecule. The iodine atom provides a handle for further chemical modifications, while the nitro group imparts strong electron-withdrawing properties.
In the context of medicinal chemistry, 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For example, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in cancer and other diseases.
Beyond its potential as a therapeutic agent, 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine has also been investigated for its use as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. This is particularly important in the development of new drugs and materials where precise control over molecular architecture is crucial.
The synthesis of 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine has been reported using various methodologies. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For instance, starting from 2-chloro-3-nitropyridine, researchers have successfully synthesized this compound through a series of reactions including nucleophilic substitution, halogenation, and cyano group introduction. These synthetic routes not only demonstrate the feasibility of large-scale production but also provide insights into optimizing reaction conditions for higher yields and purity.
In terms of safety and handling, it is important to note that while 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine is not classified as a hazardous material or controlled substance, standard laboratory practices should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working under a fume hood when necessary, and properly disposing of waste materials.
The future prospects for 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine are promising. Ongoing research continues to uncover new applications and potential uses for this compound. For example, its ability to modulate specific biological targets may lead to the development of novel therapeutic agents for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, its use as an intermediate in organic synthesis opens up possibilities for creating new materials with unique properties.
In conclusion, 4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine (CAS No. 1805187-27-2) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and biological properties make it an attractive candidate for further exploration in medicinal chemistry and pharmaceutical development. As research progresses, it is likely that this compound will continue to play an important role in advancing our understanding of complex biological systems and developing new therapeutic strategies.
1805187-27-2 (4-Cyano-2-(difluoromethyl)-3-iodo-5-nitropyridine) 関連製品
- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 139236-75-2(5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid)
- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)
- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2126157-99-9(rac-[(2R,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol)
- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)
- 1105211-60-6(2-(3-fluorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}propanamide)
- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)




